molecular formula C14H15NOS2 B2952819 N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclobutanecarboxamide CAS No. 2034222-97-2

N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclobutanecarboxamide

Cat. No.: B2952819
CAS No.: 2034222-97-2
M. Wt: 277.4
InChI Key: YFSJZHJLRDUGBK-UHFFFAOYSA-N
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Description

N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclobutanecarboxamide is a complex organic compound featuring a cyclobutanecarboxamide core with thiophene substituents. Thiophene is a sulfur-containing heterocycle known for its aromatic properties and significant role in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with thiophene derivatives under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclobutanecarboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The cyclobutanecarboxamide moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclobutanecarboxamide is unique due to its combination of a cyclobutanecarboxamide core with two thiophene rings, providing distinct chemical and biological properties. This structural arrangement offers potential advantages in terms of stability, reactivity, and biological activity .

Properties

IUPAC Name

N-[thiophen-2-yl(thiophen-3-yl)methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS2/c16-14(10-3-1-4-10)15-13(11-6-8-17-9-11)12-5-2-7-18-12/h2,5-10,13H,1,3-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSJZHJLRDUGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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